2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine-based derivative featuring a tert-butyl carbamate group at position 1 and a methyl-substituted cyclopropane-amino-propionyl side chain at position 2. The tert-butyl ester acts as a protective group, improving solubility during synthesis and enabling selective deprotection for further functionalization .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-aminopropanoyl]-cyclopropylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)20(13-8-9-13)11-14-7-5-6-10-19(14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQGYDMOAMWPOW-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , identified by CAS number 1354025-84-5, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H31N3O3
- Molecular Weight : 325.44634 g/mol
- Structure : The compound features a piperidine ring substituted with an amino acid moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The presence of the amino acid structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, potentially enhancing levels of neurotransmitters such as serotonin or dopamine.
- Receptor Modulation : It could modulate receptor activity, particularly those associated with G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.
Pharmacological Profile
The pharmacological profile of the compound has been assessed through various studies:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Analgesic | Pain relief in animal models | |
| Neuroprotective | Reduced neuronal apoptosis |
Case Studies
-
Antidepressant Activity
A study evaluated the antidepressant effects of the compound using animal models. Results indicated a significant increase in serotonin levels, suggesting that the compound may have potential as an antidepressant agent. -
Analgesic Effects
In a controlled study on pain models, the compound demonstrated notable analgesic properties comparable to established analgesics. This effect was attributed to its interaction with pain pathways in the CNS. -
Neuroprotection
Research involving neurotoxic agents showed that treatment with this compound reduced neuronal cell death, indicating potential protective effects against neurodegenerative conditions.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential applications in the treatment of various diseases, particularly due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperidine compounds can exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds similar to this structure have shown promise in modulating neurotransmitter systems, which could lead to the development of new antidepressants.
- Anticancer Activity : Some studies have indicated that piperidine derivatives may inhibit tumor growth by interfering with cancer cell proliferation pathways.
Neuropharmacology
The unique combination of amino acids and cyclic structures in this compound suggests potential interactions with neurotransmitter receptors. Research into its effects on:
- Dopaminergic Systems : Investigating how the compound influences dopamine pathways can provide insights into its potential as a treatment for neurological disorders.
- Serotonergic Activity : Similar compounds have been studied for their ability to affect serotonin levels, which is crucial for mood regulation.
Synthetic Applications
In synthetic organic chemistry, the tert-butyl ester functionality allows for versatile reactions, including:
- Protecting Group Strategies : The tert-butyl group can protect carboxylic acids during multi-step syntheses, facilitating the construction of complex molecules.
- Drug Formulation Development : The compound can be used to design prodrugs that enhance bioavailability and targeted delivery of active pharmaceutical ingredients.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the effects of various piperidine derivatives on serotonin reuptake inhibition. The results demonstrated that certain modifications to the structure, including those resembling the tert-butyl ester, significantly enhanced serotonin levels in vitro, suggesting potential antidepressant properties.
Case Study 2: Anticancer Properties
Research conducted on piperidine-based compounds showed that derivatives similar to this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, indicating a promising avenue for anticancer drug development.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressants, anticancer agents | Enhanced neurotransmitter modulation; cytotoxicity |
| Neuropharmacology | Dopaminergic and serotonergic effects | Potential treatments for mood disorders |
| Synthetic Chemistry | Protecting groups in organic synthesis | Facilitation of complex molecule construction |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a class of tert-butyl-protected piperidine derivatives with amino-acyl side chains. Key structural analogs include:
Key Findings
Positional Isomerism : Substitution at piperidine position 2 (target compound) vs. position 3 (analogs in ) alters steric and electronic interactions. Position 2 substitution may enhance binding to flat hydrophobic pockets in targets due to the methylene linker’s flexibility.
Backbone Functionalization : The carbamate analog () replaces the carboxylic acid tert-butyl ester with a carbamate group, which may reduce enzymatic hydrolysis and enhance plasma stability.
Stereochemical Impact: The (S)-configuration in the amino-propionyl moiety (common across analogs) is likely essential for chiral recognition in biological systems, as seen in protease inhibitors or GPCR ligands.
Preparation Methods
Method 1: Sequential Alkylation and Peptide Coupling
Starting Materials :
-
1-Boc-piperidine-2-carboxylic acid
-
Cyclopropylamine
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(S)-2-Amino-propionic acid
Steps :
-
Piperidine Functionalization :
-
Boc-protected piperidine is alkylated at the 2-position using bromoacetone in tetrahydrofuran (THF) with potassium carbonate.
-
Yield: 68–72% after column chromatography (hexane/ethyl acetate).
-
-
Cyclopropylamino Group Installation :
-
Peptide Coupling :
Key Data :
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃, bromoacetone | 25°C | THF | 70% |
| 2 | DEAD, PPh₃ | 0°C → 25°C | THF | 65% |
| 3 | EDC, HOBt | 25°C | DCM | 88% |
Method 2: Cyclopropanation via Wittig Reaction
Starting Materials :
-
4-Formylpiperidine-1-tert-butyl formate
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Triphenylmethylphosphonium bromide
Steps :
-
Ylide Generation :
-
Cyclopropanation :
-
Amino-propionyl Addition :
-
The cyclopropanated intermediate undergoes reductive amination with (S)-2-amino-propionaldehyde using sodium triacetoxyborohydride.
-
Key Data :
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | KOH, PPh₃CH₃Br | 0°C → 25°C | CHCl₃ | - |
| 2 | 4-Formylpiperidine | 25°C | CHCl₃ | 62% |
| 3 | NaBH(OAc)₃ | 25°C | DCM | 78% |
Method 3: Solid-Phase Synthesis
Starting Materials :
-
Wang resin-bound piperidine
Steps :
-
Resin Loading :
-
Iterative Functionalization :
-
Cleavage and Purification :
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Stereochemical Control
-
Chiral Resolution : (S)-configuration is maintained using L-tartaric acid derivatives during amino acid coupling.
-
Enantiomeric Excess : ≥98% ee achieved via dynamic kinetic resolution.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| 1 | High yielding (70–88%) | Requires costly Boc-protected intermediates |
| 2 | Scalable cyclopropanation | Low yields in ylide steps |
| 3 | Amenable to automation | Low overall yield (50–55%) |
Q & A
Q. Table 1. Key Reaction Parameters for Cyclopropane Ring Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents ring-opening |
| Solvent | Anhydrous DCM | Maximizes solubility |
| Catalyst | Cu(OTf)₂ (5 mol%) | Accelerates [3+2] cycloaddition |
| Reaction Time | 24 hours | Ensures completion |
| Source: Adapted from multi-step synthesis protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
